molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-metil-imidazo[1,2-a]piridina CAS No. 1072944-58-1

3,8-Dibromo-6-metil-imidazo[1,2-a]piridina

Número de catálogo: B1420480
Número CAS: 1072944-58-1
Peso molecular: 289.95 g/mol
Clave InChI: HWOBYRIEVQZDGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 8, and a methyl group at position 6 on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, including 3,8-dibromo-6-methylimidazo[1,2-a]pyridine, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain derivatives exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.03 to 5.0 μM against Mtb strains .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine . Several studies have reported that imidazo[1,2-a]pyridine derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .

Case Study 1: Anti-TB Activity

A study by Moraski et al. highlighted the anti-TB efficacy of various imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated remarkable potency against both replicating and non-replicating forms of Mtb with MICs ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . This research underscores the potential for developing new anti-TB therapies based on imidazo[1,2-a]pyridine scaffolds.

Case Study 2: Cholinesterase Inhibition

In a separate investigation focused on cholinesterase inhibition, a series of new derivatives were synthesized and tested for their AChE and BChE inhibitory activities using Ellman's colorimetric assay. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their inhibitory potency . This finding suggests that structural optimization can lead to more effective treatments for cognitive disorders.

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC/IC50 ValuesReference
3,8-Dibromo-6-methylimidazo[1,2-a]pyridineAntimicrobial (Mtb)0.03 - 5.0 μM
Various Imidazo DerivativesAChE InhibitionIC50 up to 79 μM
Selected DerivativesBChE InhibitionIC50 up to 65 μM

Análisis Bioquímico

Biochemical Properties

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which toxicity becomes apparent .

Metabolic Pathways

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 6-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process .

Análisis De Reacciones Químicas

Types of Reactions

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and debrominated compounds .

Comparación Con Compuestos Similares

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 3,8-Dichloro-6-methylimidazo[1,2-a]pyridine
  • 3,8-Dibromoimidazo[1,2-a]pyridine

Uniqueness

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern enhances its potential as a versatile scaffold in drug discovery and material science .

Actividad Biológica

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by two bromine atoms and a methyl group, contributes to its distinct chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

The biological activity of 3,8-dibromo-6-methylimidazo[1,2-a]pyridine has been studied in various contexts, particularly in medicinal chemistry and biological research. The compound has shown potential in several areas:

  • Antimicrobial Activity : It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. The minimum inhibitory concentration (MIC) for these pathogens has been reported to be as low as 0.07 μM, indicating strong efficacy .
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the modulation of metabolic pathways .
  • Cell Signaling Modulation : It influences cell signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation .

The mechanisms through which 3,8-dibromo-6-methylimidazo[1,2-a]pyridine exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit various kinases involved in cellular signaling pathways. This inhibition alters the phosphorylation states of downstream targets, impacting cellular functions .
  • Gene Expression Modulation : It can interact with transcription factors to influence gene expression related to oxidative stress responses and other cellular processes .

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine displays several biochemical properties that enhance its biological activity:

PropertyDescription
Stability Remains stable under standard laboratory conditions but may degrade over time.
Interaction with Enzymes Modulates the activity of cytochrome P450 enzymes and other proteins.
Cellular Effects Alters cellular metabolism and signaling pathways, impacting overall cell function.

Research Findings

Recent studies have highlighted the promising applications of 3,8-dibromo-6-methylimidazo[1,2-a]pyridine in drug development:

  • Anti-Tuberculosis Research : Various analogues have been synthesized based on this compound's structure. For example, modifications have led to compounds with MIC values as low as 0.003 μM against Mycobacterium tuberculosis . These findings underscore the potential for developing new anti-TB agents.
  • Cytotoxicity Studies : In vitro studies have demonstrated that many derivatives exhibit non-cytotoxic effects against various cell lines (e.g., VERO, Hela), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies illustrate the effectiveness of 3,8-dibromo-6-methylimidazo[1,2-a]pyridine derivatives in combating resistant strains of bacteria:

  • Study on MDR-TB Compounds :
    • A series of imidazo[1,2-a]pyridine derivatives were tested against MDR-TB.
    • Results showed that certain modifications significantly enhanced potency while maintaining low cytotoxicity levels.
  • Structural Modifications Impacting Activity :
    • Research indicated that specific substitutions at positions C2 and C6 could increase anti-MTB activity.
    • For instance, compounds with a 6-bromo substitution exhibited decreased activity compared to those with chloro substitutions .

Propiedades

IUPAC Name

3,8-dibromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOBYRIEVQZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674754
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-58-1
Record name 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 6
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.